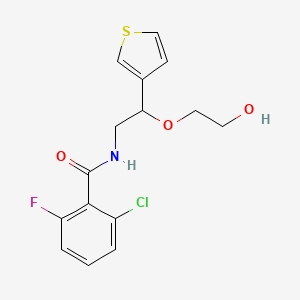

2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3S/c16-11-2-1-3-12(17)14(11)15(20)18-8-13(21-6-5-19)10-4-7-22-9-10/h1-4,7,9,13,19H,5-6,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCDBABNKQHEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)OCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can be achieved through a multi-step process:

Formation of the Benzamide Core

Start with 2-chloro-6-fluorobenzoic acid.

Convert the benzoic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).

Amidation

React the acid chloride with an amine, specifically an ethoxyethanolamine derivative.

Typical conditions involve using a base such as triethylamine in a suitable solvent like dichloromethane.

Introduction of the Thiophene Ring

Attach the thiophene ring via a substitution reaction.

Common reagents include thiophene and appropriate catalysts.

Industrial Production Methods

On an industrial scale, the production might employ similar steps with optimizations for yield and cost-efficiency:

Use of high-throughput reactors for large-scale amidation.

Continuous flow methods to ensure consistent product quality.

Catalyst recycling and solvent recovery systems to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation

Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, targeting the thiophene ring to form sulfoxides or sulfones.

Reduction

Reduction reactions may target the amide bond, often with agents such as lithium aluminum hydride (LiAlH₄), reducing it to the corresponding amine.

Substitution

Halogen substitution reactions may involve nucleophilic substitution at the chloro or fluoro positions using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: : Sodium methoxide in methanol, often at elevated temperatures.

Major Products

Oxidation of the thiophene ring produces sulfoxides or sulfones.

Reduction of the amide bond yields primary or secondary amines.

Nucleophilic substitutions yield various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Its unique structure makes it a useful starting material for medicinal chemistry research.

Biology

Studies involve its binding affinity to specific enzymes or receptors.

Medicine

Investigated as a potential pharmacophore in drug design, particularly for diseases where modulation of specific molecular pathways is beneficial.

Its structural components are explored for developing inhibitors or modulators.

Industry

Applications in material science for the synthesis of polymers or advanced materials with specific properties.

Utilized in the development of specialty chemicals with unique reactivity profiles.

Wirkmechanismus

The compound’s mechanism of action depends on its interaction with molecular targets:

Molecular Targets: : Enzymes, receptors, or other proteins where the compound can bind and exert its effects.

Pathways Involved: : Specific biochemical pathways modulated by the compound’s binding, influencing cellular processes like signal transduction, enzyme inhibition, or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Solubility

Table 1: Key Structural Features and Inferred Properties

Key Observations :

- Halogen Effects: The target compound’s chloro and fluoro substituents may enhance binding affinity compared to non-halogenated analogs, as seen in 1a (anti-inflammatory activity) .

- Thiophene Position: The thiophen-3-yl group in the target compound differs from 2-thienyl derivatives (e.g., Compound 15 in ).

- Solubility : The hydroxyethoxy group in the target compound likely increases aqueous solubility relative to lipophilic groups like isopropoxy (1a) or thioethers (Compound 15). This could improve pharmacokinetics in drug design .

Biologische Aktivität

2-Chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound with potential biological applications, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, encompassing its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 343.8 g/mol. The structural features include a chloro and fluoro substituent on the benzene ring, a hydroxyethoxy group, and a thiophene moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClFNO3S |

| Molecular Weight | 343.8 g/mol |

| CAS Number | 2034304-32-8 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial properties by disrupting microbial cell walls or inhibiting essential metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal activities. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

- Antiviral Potential : The compound's structure suggests potential inhibitory effects on viral replication processes. Similar compounds have been shown to interfere with viral entry or replication in host cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide.

- Study on Antimicrobial Efficacy : A study published in PMC evaluated a series of benzamide derivatives for their antimicrobial properties against various strains. Compounds with similar substituents showed activity comparable to established antibiotics like ciprofloxacin and penicillin G, indicating that the target compound may possess similar efficacy against bacterial infections .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the thiophene and hydroxyethoxy groups can significantly affect biological activity. For instance, the introduction of different halogens or alkyl groups has been linked to enhanced potency against specific pathogens .

Comparative Analysis

The following table summarizes the biological activities reported for structurally related compounds:

Q & A

Q. Q1. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step reactions:

Benzamide Core Formation : React 2-chloro-6-fluorobenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine.

Coupling Optimization : Use coupling agents like HATU or EDCI in anhydrous THF/DMF at 0–60°C. Maintain inert atmosphere (N₂/Ar) to prevent oxidation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Key Parameters :

- Solvent Choice : Polar aprotic solvents (THF, DMF) enhance amine reactivity.

- Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates acylation.

- Yield Improvement : Stepwise temperature ramping (0°C → RT) minimizes side reactions.

Structural Characterization Techniques

Q. Q2. Which analytical methods confirm structural integrity and purity?

Answer :

- NMR Spectroscopy : ¹H NMR identifies thiophene protons (δ 6.8–7.4 ppm) and hydroxyethoxy signals (δ 3.5–4.0 ppm). ¹³C NMR confirms amide carbonyl (δ ~168 ppm) .

- Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ (calc. 382.08; obs. 382.07).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 210 nm) confirms >98% purity .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves stereochemistry if single crystals form (slow evaporation from ethanol) .

Computational Reactivity Modeling

Q. Q3. How can DFT predict electronic properties and stability?

Answer :

- DFT Calculations : At B3LYP/6-31G(d) level, compute:

- HOMO-LUMO gap (predicts redox stability).

- Electrostatic potential maps (identify nucleophilic/electrophilic sites).

- Solvent Effects : Use Polarizable Continuum Model (PCM) for DMSO/water simulations.

- Docking Studies : AutoDock Vina models interactions with targets (e.g., kinase ATP-binding pockets) .

Outcome : Predict metabolic susceptibility (e.g., hydrolysis at ester groups) .

Biological Data Interpretation

Q. Q4. How to resolve contradictions in bioactivity data?

Answer :

- Assay Standardization :

- Cell Lines : Use authenticated lines (e.g., HepG2 for liver toxicity).

- Dose Consistency : Quantify stock solutions via LC-MS to avoid solvent variability.

- Orthogonal Assays :

- Surface Plasmon Resonance (SPR) validates binding kinetics (KD).

- Western blotting confirms target protein modulation (e.g., phosphorylation inhibition) .

Q. Statistical Analysis :

- ANOVA with post-hoc Tukey test identifies significant outliers (p < 0.05).

Enzymatic Interaction Assay Design

Q. Q5. What in vitro assays study enzymatic mechanisms?

Answer :

- Kinase Inhibition :

- Protocol : Incubate compound (1–100 µM) with kinase (e.g., EGFR) and ATP/peptide substrate. Measure ADP-Glo™ luminescence.

- Controls : Staurosporine (positive control), DMSO vehicle.

- Data Analysis :

- IC50 calculated via nonlinear regression (GraphPad Prism).

- Ki determination using Cheng-Prusoff equation for competitive inhibition .

Metabolic Stability Profiling

Q. Q6. How to assess metabolic stability in preclinical models?

Answer :

- Liver Microsome Assay :

- Procedure : Incubate compound (1 µM) with human/rat microsomes (0.5 mg/mL) and NADPH (37°C).

- Sampling : Quench with ice-cold acetonitrile at 0, 5, 15, 30, 60 min.

- Analysis : LC-MS/MS quantifies parent compound depletion.

- Outcome Metrics :

- Half-life (t₁/₂) and intrinsic clearance (Cl_int) .

Q. Advanced Profiling :

- CYP450 inhibition screening (e.g., CYP3A4) identifies metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.